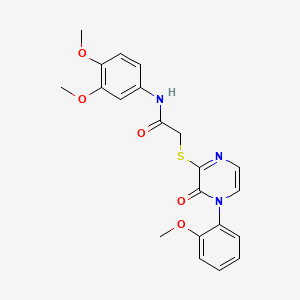
N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
This structure features a thioacetamide linkage and is characterized by two methoxy groups on the phenyl ring, which may enhance its biological activity through improved lipophilicity and receptor binding affinity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. In a controlled experiment using pentylenetetrazole-induced seizures in rats, the compound demonstrated a significant ability to prevent seizure development. It was noted that the compound completely inhibited seizures in 100% of the test subjects without causing adverse behavioral effects .
Anticancer Potential
Further investigations into the compound's anticancer properties revealed its efficacy in inhibiting cancer cell motility and proliferation. In vitro studies indicated that it selectively inhibited tumorigenic cell lines while sparing non-tumorigenic counterparts at concentrations as low as 10 µM. This selectivity suggests a potential mechanism for targeted cancer therapy .
The biological activity of this compound is believed to involve multiple pathways:
- GABAergic Modulation : The anticonvulsant effect may be attributed to enhanced GABAergic transmission, which stabilizes neuronal excitability.
- Inhibition of Cell Signaling Pathways : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival in cancer cells, leading to reduced viability and motility.
ADMET Profile
An analysis of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicates that this compound exhibits favorable characteristics for drug development:
| Property | Value |
|---|---|
| Molecular Weight | 382.44 g/mol |
| Lipophilicity (Log P) | 3.36 |
| H-bond Acceptors | 6 |
| H-bond Donors | 1 |
| Bioavailability Score | 0.55 |
| Synthetic Accessibility | 3.32 |
These properties suggest that the compound has good oral bioavailability and manageable synthetic complexity, making it a viable candidate for further development .
Case Studies and Experimental Data
In one notable study involving the synthesis and evaluation of various thioacetamide derivatives, this compound was highlighted for its superior activity compared to other analogs. The study utilized both molecular docking simulations and in vivo models to confirm its anticonvulsant effects and potential as an anticancer agent .
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-27-16-7-5-4-6-15(16)24-11-10-22-20(21(24)26)30-13-19(25)23-14-8-9-17(28-2)18(12-14)29-3/h4-12H,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMIBUHCSHXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














